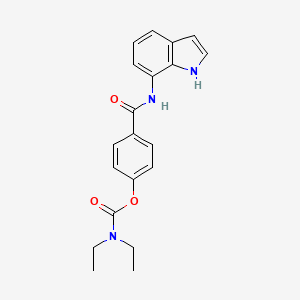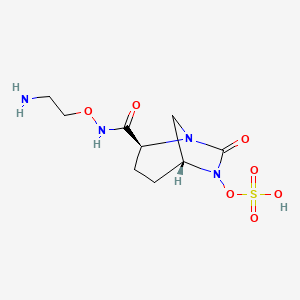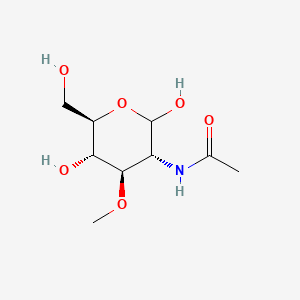
NBI-74330
Übersicht
Beschreibung
NBI 74330 is a chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist (Ki = 3.6 nM in a radioligand binding assay). It inhibits calcium mobilization induced by chemokine (C-X-C motif) ligand 10 (CXCL10) or CXCL11 in RBL cells expressing human CXCR3 (IC50 = 7 nM for both). NBI 74330 inhibits CXCL11-induced chemotaxis of CXCR3-expressing H9 cells and PHA and IL-2 differentiated T cells (IC50s = 3.9 and 6.6 nM, respectively). In vivo, NBI 74330 (100 mg/kg) reduces peritoneal lymphocyte migration in a mouse model of peritonitis. It reduces the size and number of aortic arch atherosclerotic lesions in Ldlr-/- mice. NBI 74330 reduces spinal cord microglial activation and levels of CXCL4, CXCL9, and CXCL10 and decreases thermal and mechanical hyperalgesia in a rat model of chronic constriction injury-induced neuropathic pain.
NBI-74330 is an antagonist of CXC chemokine receptor 3 (CXCR3) with IC50 values of 7nM to18nM. This compound attenuates atherosclerotic plaque formation in LDL receptor-deficient mice. Chemokine receptor CXCR3 promotes growth of glioma. CXCR3 antagonism exerts a direct anti-glioma effect and this receptor may be a potential therapeutic target for treating human GBM.
Wissenschaftliche Forschungsanwendungen
Behandlung von Arteriosklerose
NBI-74330 wurde als CXCR3-Antagonist verwendet, um die CXCR3-vermittelte Signalgebung bei Peritonitis und diätinduzierter Arteriosklerose zu blockieren {svg_1}. Die Behandlung führte zu einer signifikanten Reduktion der Migration von CD4-T-Zellen und Makrophagen in die Peritonealhöhle {svg_2}. Darüber hinaus wurde die Bildung atherosklerotischer Läsionen im Bereich der Aortenklappenlamelle und der gesamten Aorta bei mit this compound behandelten Mäusen signifikant gehemmt {svg_3}. Dies deutet darauf hin, dass this compound ein potenzieller therapeutischer Wirkstoff für Arteriosklerose sein könnte {svg_4}.
Behandlung von rheumatoider Arthritis
In einer Studie mit einem DBA/1J-Mausmodell der kollageninduzierten Arthritis (CIA) wurde this compound verwendet, um die T-Zell-vermittelte Signalgebung zu blockieren {svg_5}. Die Behandlung mit this compound führte zu einer signifikanten Abnahme der Schwere der Arthritiswerte und der histologischen Schwere der Entzündung {svg_6}. Dies deutet darauf hin, dass this compound eine potenzielle Behandlung für rheumatoide Arthritis sein könnte {svg_7}.
Hemmung der Kalziummobilisierung
Es wurde gezeigt, dass this compound die Kalziummobilisierung als Reaktion auf CXCL11 und CXCL10 in RBL-Zellen hemmt {svg_8} {svg_9}. Dies deutet darauf hin, dass this compound in Forschungsstudien verwendet werden könnte, die Kalzium-Signalwege untersuchen {svg_10} {svg_11}.
Chemotaxis-Studien
This compound hat keinen signifikanten Einfluss auf die Chemotaxis, die durch CXCR4 oder CCR7 induziert wird {svg_12} {svg_13}. Diese Eigenschaft macht es zu einem nützlichen Werkzeug in Chemotaxis-Studien, bei denen es verwendet werden kann, um CXCR3 spezifisch zu blockieren, ohne andere Chemokinrezeptoren zu beeinflussen {svg_14} {svg_15}.
Leukocyten-Migrationsstudien
Die Fähigkeit von this compound, die CXCR3-vermittelte Signalgebung zu blockieren, kann verwendet werden, um die Migration von Leukozyten zu Entzündungsstellen zu untersuchen {svg_16}. Dies kann wertvolle Erkenntnisse über die Mechanismen entzündlicher Erkrankungen liefern {svg_17}.
Modulation der Immunantwort
Es wurde gezeigt, dass die Behandlung mit this compound die entzündliche Reaktion in der Läsion und den Lymphknoten, die von der atherosklerotischen Läsion abtropfen, vorteilhaft moduliert {svg_18}. Dies deutet darauf hin, dass this compound in Forschungsstudien verwendet werden könnte, die die Modulation von Immunantworten untersuchen {svg_19}.
Wirkmechanismus
Target of Action
NBI-74330, also known as (+/-)-NBI 74330, is a potent and selective antagonist for the chemokine receptor CXCR3 . CXCR3 is a G protein-coupled receptor expressed on various types of leukocytes, including T cells, B cells, natural killer (T) cells, and monocytes . It plays a crucial role in the recruitment, migration, and trafficking of immune cells to sites of inflammation .
Mode of Action
This compound potently inhibits the binding of the chemokines CXCL10 and CXCL11 to CXCR3 . These chemokines are known ligands of CXCR3 and are strongly associated with the migration of CD4+ Th1 cells and CD8+ cytotoxic T lymphocytes in immune responses . By blocking the interaction between these chemokines and CXCR3, this compound can inhibit CXCR3-mediated signaling .
Biochemical Pathways
The inhibition of CXCR3 by this compound affects several biochemical pathways. It results in a significant reduction in CD4 T cell and macrophage migration to sites of inflammation, which is entirely CXCR3 dependent . This suggests that this compound can modulate the chemokine-mediated inflammatory response by interfering with leukocyte migration.
Pharmacokinetics
The pharmacokinetics of this compound have been studied in mice. After administration, this compound forms an N-oxide metabolite, which is also an antagonist of CXCR3 . Both the parent compound and its metabolite can be detected in plasma up to 7 hours after oral administration and 24 hours after subcutaneous administration . This indicates that this compound has a relatively long half-life in the body, which could contribute to its therapeutic effects.
Result of Action
The action of this compound leads to several molecular and cellular effects. It attenuates atherosclerotic plaque formation by blocking the direct migration of CXCR3 effector cells from the circulation into the atherosclerotic plaque . It also beneficially modulates the inflammatory response in the lesion and the lymph nodes draining from the atherosclerotic lesion . In addition, it reduces spinal cord microglial activation and decreases thermal and mechanical hyperalgesia in a rat model of chronic constriction injury-induced neuropathic pain .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of plasma can affect the affinity of this compound for CXCR3 . Moreover, the formation of the N-oxide metabolite in vivo suggests that metabolic processes in the body can also influence the action of this compound
Biochemische Analyse
Biochemical Properties
NBI-74330 interacts with the chemokine receptor CXCR3 . It inhibits the specific binding of (125I)CXCL10 and (125I)CXCL11 to CXCR3 . The nature of these interactions involves the inhibition of calcium mobilization in response to CXCL11 and CXCL10 .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to result in a significant reduction in CD4 T cell and macrophage migration to the peritoneal cavity . This suggests that this compound influences cell function by impacting cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its antagonistic action on CXCR3 . It exerts its effects at the molecular level by inhibiting the specific binding of (125I)CXCL10 and (125I)CXCL11 to CXCR3 . This results in the inhibition of calcium mobilization in response to CXCL11 and CXCL10 .
Temporal Effects in Laboratory Settings
It has been shown to have long-term effects on cellular function, as evidenced by its impact on CD4 T cell and macrophage migration .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . For instance, in a study involving a rat neuropathic pain model, this compound showed strong analgesic activity towards thermal hypersensitivity .
Metabolic Pathways
Given its interaction with CXCR3, it is likely that it interacts with enzymes or cofactors involved in the signaling pathways of this receptor .
Transport and Distribution
Given its molecular properties and its interaction with CXCR3, it is likely that it interacts with transporters or binding proteins that facilitate its localization or accumulation .
Subcellular Localization
Given its interaction with CXCR3, it is likely that it is directed to specific compartments or organelles where this receptor is located .
Eigenschaften
IUPAC Name |
N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27F4N5O3/c1-3-44-24-11-9-23(10-12-24)41-30(39-29-25(31(41)43)7-5-15-38-29)20(2)40(19-22-6-4-14-37-18-22)28(42)17-21-8-13-27(33)26(16-21)32(34,35)36/h4-16,18,20H,3,17,19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRGQUDUVGRCBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC(=C(C=C5)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27F4N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B609386.png)
![2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[5-[[3-[[1-(2-methoxyethyl)triazol-4-yl]methoxy]phenyl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B609387.png)
![N'-(2-aminoethyl)-N'-[[4-[[bis(2-aminoethyl)amino]methyl]phenyl]methyl]ethane-1,2-diamine;hydrochloride](/img/structure/B609388.png)









